N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
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Description
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O5S and its molecular weight is 467.49. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Insecticides and Pest Management
Compounds structurally related to "N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide" have been explored for their potential as novel insecticides. For example, flubendiamide is a unique insecticide with strong activity against lepidopterous pests, including resistant strains. It is safe for non-target organisms and is suitable for integrated pest management programs due to its novel mode of action and distinct insecticidal symptoms (Tohnishi et al., 2005).
Antibacterial Agents for Agriculture
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in function to the compound , have shown promising antibacterial activities against rice bacterial leaf blight. These compounds, including 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, have demonstrated not only effective antibacterial properties but also an ability to enhance plant resistance against bacterial infections by stimulating the production of defensive enzymes in rice (Shi et al., 2015).
Advances in Organic Synthesis
The exploration of oxidative enantioselective α-fluorination of aliphatic aldehydes has been facilitated by N-heterocyclic carbene catalysis, showcasing the utility of fluorine in modifying chemical reactions. This research demonstrates how specific structural features can overcome challenges such as competitive difluorination and nonfluorination, leading to high enantioselectivities (Li, Wu, & Wang, 2014).
Material Science and Biocompatibility
In material science, the initiation of polymerization by perfluoroalkanesulfoneimides for the creation of biocompatible poly(2-oxazoline)s has been investigated. This approach has led to the development of coatings and hybrid materials with bioactive glass, demonstrating the potential for applications in biomedical engineering and tissue regeneration (Hayashi & Takasu, 2015).
Drug Discovery and Pharmacology
In drug discovery, sulfonyl-1,2,3-triazoles have emerged as convenient synthones for generating heterocyclic compounds, including those with potential therapeutic applications. Their ability to undergo transformations into various biologically active heterocycles underlines the importance of sulfonyl groups in medicinal chemistry (Zibinsky & Fokin, 2013).
properties
IUPAC Name |
N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O5S/c1-14-11-17(23)7-8-18(14)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFFCOZGNKJNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide |
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